3-(difluoromethyl)naphthalene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(difluoromethyl)naphthalene-1-carboxylic acid is a synthetic chemical compound . It is used as a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid involves several steps . The process starts with propiolic alcohol, sodium hydroxide, and water in a three-necked flask. The reaction temperature is controlled at -5 5 DEG C with an icy salt solution. Chlorine bleach liquor is then added to the reaction flask, and the reaction continues for an hour. After the reaction terminates, the mixture is stirred for another hour, and then the pH is adjusted to 1 with concentrated hydrochloric acid. The mixture is then extracted into ethyl acetate, and the organic phase is distilled under reduced pressure to obtain propynoic acid .Molecular Structure Analysis

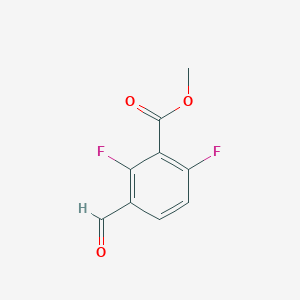

The molecular structure of 3-(difluoromethyl)naphthalene-1-carboxylic acid is represented by the Inchi Code: 1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16). The Inchi Key is VMMMXILLNHJCHU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 3-(difluoromethyl)naphthalene-1-carboxylic acid are complex and involve multiple steps . The reactions occur at the carbonyl bond, which involves attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C − O bond .Physical And Chemical Properties Analysis

3-(difluoromethyl)naphthalene-1-carboxylic acid has a molecular weight of 222.19. It is a powder at room temperature. Like other carboxylic acids, it exhibits strong hydrogen bonding between molecules, which gives it high boiling points compared to other substances of comparable molar mass .Mecanismo De Acción

3-(difluoromethyl)naphthalene-1-carboxylic acid acts as a succinate dehydrogenase inhibitor. Succinate dehydrogenase inhibitors are currently the fastest-growing broad-spectrum mode of action class on the fungicide market. They are applied against all kinds of phytopathogens including seed- and soil-borne diseases .

Safety and Hazards

The safety information for 3-(difluoromethyl)naphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)naphthalene-1-carboxylic acid involves the introduction of a difluoromethyl group onto naphthalene-1-carboxylic acid. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "Naphthalene-1-carboxylic acid", "Difluoromethyl bromide", "Sodium hydride", "Dimethylformamide", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of difluoromethylated intermediate", "Naphthalene-1-carboxylic acid is treated with sodium hydride in dimethylformamide to form the sodium salt of the carboxylic acid.", "Difluoromethyl bromide is then added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and extracted with chloroform.", "The organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield the difluoromethylated intermediate.", "Step 2: Synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid", "The difluoromethylated intermediate is dissolved in ethanol and hydrochloric acid is added dropwise to the solution.", "The resulting mixture is stirred at room temperature for several hours.", "Sodium hydroxide is then added to the reaction mixture to adjust the pH to basic.", "The mixture is extracted with chloroform and the organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield 3-(difluoromethyl)naphthalene-1-carboxylic acid as a white solid." ] } | |

Número CAS |

1261661-05-5 |

Nombre del producto |

3-(difluoromethyl)naphthalene-1-carboxylic acid |

Fórmula molecular |

C12H8F2O2 |

Peso molecular |

222.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.